molecular formula C11H17N3 B3024178 1-(2-(Pyridin-2-yl)ethyl)piperazine CAS No. 53345-15-6

1-(2-(Pyridin-2-yl)ethyl)piperazine

Cat. No.: B3024178
CAS No.: 53345-15-6
M. Wt: 191.27 g/mol
InChI Key: NJUNCRDVGUBYCB-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Contemporary Medicinal Chemistry

The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a common feature in many approved drugs. wikipedia.org Its popularity stems from its ability to improve the physicochemical properties of a compound, such as aqueous solubility and oral bioavailability. The two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. nih.gov Furthermore, the piperazine ring can be readily modified at its nitrogen atoms to fine-tune a compound's pharmacological profile. nih.gov

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of drug discovery. mdpi.com Its aromatic nature allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological macromolecules. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and receptor-binding properties. nih.gov

The amalgamation of these two moieties in 1-(2-(Pyridin-2-yl)ethyl)piperazine results in a molecule with a unique three-dimensional structure and electronic properties, making it an attractive candidate for the development of novel therapeutic agents.

Historical Context and Evolution of Research on Piperazine-Containing Compounds

The journey of piperazine in medicine began with its use as an anthelmintic agent to treat worm infections. nih.gov Its mode of action involves paralyzing the parasites, allowing for their easy expulsion from the host's body. nih.gov This initial application paved the way for broader investigations into the pharmacological potential of piperazine derivatives.

Over the decades, research has revealed that piperazine-containing compounds possess a remarkable diversity of biological activities, including antipsychotic, antidepressant, antiviral, and anticancer properties. researchgate.netwikipedia.org This has led to the development of numerous successful drugs incorporating the piperazine scaffold. The evolution of synthetic methodologies has further fueled research in this area, enabling the creation of vast libraries of piperazine derivatives for high-throughput screening and drug discovery programs. mdpi.com

Overview of Academic Research Trajectories for this compound and its Analogues

While dedicated academic research solely on this compound is still emerging, studies on its analogues provide valuable insights into its potential applications. The primary research trajectories for pyridinylpiperazine derivatives, including those structurally related to the title compound, have focused on several key therapeutic areas.

One significant area of investigation is in the development of agents targeting the central nervous system. For instance, derivatives of pyridinylpiperazine have been explored as selective α2-adrenergic receptor antagonists. wikipedia.org Furthermore, analogues have been synthesized and evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) for the treatment of depression. nih.gov

Another prominent research avenue is the exploration of the antimicrobial and antitumor activities of these compounds. Research has shown that certain piperazine derivatives exhibit antibacterial activity. researchgate.net Similarly, analogues of this compound have been synthesized and tested for their antiproliferative effects against various human cancer cell lines. nih.gov For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share the piperazin-1-ylethyl structural element, have shown promising anticancer activity. nih.gov

The synthesis of novel analogues remains a crucial aspect of the research. Scientists are continuously modifying the core structure of pyridinylpiperazines to enhance their potency, selectivity, and pharmacokinetic properties. This includes the introduction of different substituents on both the pyridine and piperazine rings. nih.govacs.org

Below are data tables summarizing the research findings for analogues of this compound.

Table 1: Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives nih.gov

CompoundTarget Cell LineActivity
6d K562, Colo-205, MDA-MB 231, IMR-32Good activity on all cell lines except K562
6e K562, Colo-205, MDA-MB 231, IMR-32Good activity on all cell lines except K562
6i K562, Colo-205, MDA-MB 231, IMR-32Good activity on all cell lines except K562

Table 2: Biological Evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives as Potential SSRIs nih.gov

CompoundActivityKey Findings
A20 Potent 5-HT reuptake inhibitionStable in human liver microsomes, good pharmacokinetic properties, and demonstrated antidepressant effects in vivo.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUNCRDVGUBYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213160
Record name Piperazine, 2-pyridylethyl-
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Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-26-3, 53345-15-6
Record name Piperazine, 2-pyridylethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-pyridylethyl-
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Record name 53345-15-6
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Synthetic Methodologies for 1 2 Pyridin 2 Yl Ethyl Piperazine and Analogous Structures

Established Synthetic Routes to the 1-(2-(Pyridin-2-yl)ethyl)piperazine Core

The fundamental structure of this compound is typically assembled through well-established organic reactions, primarily involving the formation of a carbon-nitrogen bond between the piperazine (B1678402) and pyridine (B92270) moieties.

Nucleophilic Substitution Reactions in Piperazine Functionalization

A primary and straightforward method for synthesizing the this compound core is through nucleophilic substitution. This reaction typically involves the use of a piperazine nucleophile and a pyridine-containing electrophile. A common approach is the reaction of piperazine with a 2-(2-haloethyl)pyridine, such as 2-(2-chloroethyl)pyridine. In this SN2 reaction, the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the ethyl side chain, displacing the halide and forming the desired C-N bond.

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (halide), the solvent, and the reaction temperature. To avoid the formation of di-substituted byproducts, it is often necessary to use a large excess of piperazine or to protect one of the nitrogen atoms of the piperazine ring. google.com

Another example of nucleophilic substitution involves the reaction of pentafluoropyridine (B1199360) with piperazine. In this case, the piperazine acts as a nucleophile, preferentially attacking the para position of the pentafluoropyridine ring due to the activating effect of the ring nitrogen. researchgate.net

Multi-step Synthetic Approaches and Reaction Conditions

More complex synthetic strategies are often employed to achieve higher yields, better purity, or to introduce specific functionalities. These multi-step approaches can offer greater control over the reaction and the final product.

For instance, a common multi-step synthesis involves the initial reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in acetonitrile (B52724) under reflux conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitro group facilitates the attack of the piperazine nucleophile at the 2-position of the pyridine ring. nih.gov The resulting 1-(3-nitropyridin-2-yl)piperazine (B1350711) can then be further modified.

Another approach involves a Wittig reaction. For example, the ylide generated from isobutyltriphenylphosphonium bromide can react with 4-chlorophenyl 2-pyridyl ketone to produce isomeric pyridine-olefins. Subsequent catalytic hydrogenation of these olefins yields a mixture of diastereomers that can be separated. acs.org

The table below summarizes some of the reaction conditions for these multi-step syntheses.

Starting MaterialsReagents and ConditionsProductReference
2-chloro-3-nitropyridine, piperazineAcetonitrile, reflux, 12 h1-(3-nitropyridin-2-yl)piperazine nih.gov
Isobutyltriphenylphosphonium bromide, 4-chlorophenyl 2-pyridyl ketone, Phenyl lithium-Isomeric pyridine-olefins acs.org
Pyridine-olefinsCatalytic hydrogenationDiastereomeric piperidines acs.org

Synthesis of N-Substituted Piperazine Derivatives Incorporating Pyridyl Moieties

The versatility of the piperazine scaffold allows for the straightforward introduction of various substituents at the N4 position, leading to a diverse range of derivatives with potentially enhanced biological activities.

Arylation and Alkylation Strategies

N-arylation and N-alkylation are common strategies for modifying the piperazine core. These reactions typically involve the reaction of the secondary amine of the piperazine with an appropriate aryl or alkyl halide. For example, 1-(3-nitropyridin-2-yl)piperazine can be reacted with various N-arylacetamides or N-arylpropanamides in the presence of a base like potassium carbonate in acetonitrile under reflux. nih.gov

Recent advancements have also explored palladium-catalyzed C-H functionalization as a means to achieve arylation and alkylation of pyridines, offering a highly regioselective method for introducing various functional groups. rsc.org

Heterocyclic Ring Incorporations onto the Piperazine Scaffold

The incorporation of additional heterocyclic rings onto the piperazine scaffold can significantly influence the pharmacological profile of the resulting molecule. wikipedia.org This can be achieved through various synthetic methods.

One approach involves the reaction of a piperazine derivative with a heterocyclic compound containing a suitable leaving group. For instance, piperazine-substituted dihydrofuran derivatives can be synthesized via manganese(III) acetate (B1210297) mediated oxidative radical cyclization reactions of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov

Another strategy involves the coupling of two pharmacologically important scaffolds to create hybrid molecules with potentially enhanced biological activity. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomeric Derivatives

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological properties. Therefore, the development of methods for the synthesis of enantiomerically pure piperazine derivatives is of great importance. nih.gov

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. nih.gov Another approach involves the diastereoselective nucleophilic addition of a reagent like the Ruppert-Prakash reagent to a chiral α-amino sulfinylimine. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid like dibenzoyl-L-tartaric acid or (S)-mandelic acid. wikipedia.orggoogle.com These diastereomeric salts can then be separated by crystallization. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for resolving enantiomers. nih.gov

For example, the enantiomers of a dopamine (B1211576) reuptake inhibitor were successfully resolved by fractional crystallization with N-acetylleucine enantiomers. acs.org Similarly, the resolution of racemic piperidine (B6355638) derivatives has been achieved using dibenzoyl-L-tartaric acid and (S)-mandelic acid. google.com

The following table highlights some of the techniques used for obtaining enantiomerically pure derivatives.

MethodDescriptionExampleReference
Asymmetric SynthesisUse of a chiral auxiliary to induce stereoselectivity.Synthesis of (R)-(+)-2-methylpiperazine using (R)-(-)-phenylglycinol. nih.gov
Chiral ResolutionSeparation of a racemic mixture via diastereomeric salt formation.Resolution of a dopamine reuptake inhibitor using N-acetylleucine enantiomers. acs.org
Chiral ResolutionSeparation of a racemic mixture using a chiral resolving agent.Resolution of piperidine derivatives using dibenzoyl-L-tartaric acid. google.com
Chiral HPLCChromatographic separation of enantiomers using a chiral stationary phase.Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in Piperazine Chemistry

Biocatalysis in Piperazine Synthesis

Biocatalysis leverages enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. hillsdale.edubiosynth.comnih.gov This approach significantly reduces the need for protecting groups and harsh reagents often required in classical organic synthesis, thereby minimizing waste generation. nih.gov

A notable advancement is the direct synthesis of piperazines from 1,2-diamine and 1,2-dicarbonyl substrates using imine reductases (IREDs). acs.org For instance, the R-selective IRED from Myxococcus stipitatus has been successfully employed to produce a variety of N- and C-substituted piperazines with high activity and excellent enantioselectivity. acs.org This biocatalytic method proceeds via a one-step double reductive amination, providing a direct route to complex piperazine structures. acs.org

Another application of biocatalysis is in the chiral resolution of piperazine intermediates. An aminopeptidase (B13392206) from Aspergillus oryzae (LAP2) has been used for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to yield the enantiopure (S)-piperazine-2-carboxylic acid, a valuable chiral building block. hillsdale.edubiosynth.com The enzyme can be immobilized on resin supports, allowing for its reuse over multiple cycles and integration into continuous flow processes, which enhances productivity and sustainability. hillsdale.edubiosynth.com

Table 1: Examples of Biocatalytic Methods in Piperazine Synthesis

Enzyme/Biocatalyst Reaction Type Substrates Product(s) Key Findings Citations
Imine Reductase (IRED) from Myxococcus stipitatus Double Reductive Amination 1,2-Dicarbonyls and 1,2-Diamines N- and C-substituted piperazines Direct, one-step synthesis with high activity and excellent enantioselectivity under mild conditions. acs.org
Aminopeptidase from Aspergillus oryzae (LAP2) Chiral Resolution Racemic piperazine-2-carboxamide (S)-piperazine-2-carboxylic acid High stereoselectivity; enzyme can be immobilized and reused for over 10 cycles and used in continuous flow. hillsdale.edubiosynth.com

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the C–H functionalization of piperazines. mdpi.comnsf.gov This methodology uses light energy to generate highly reactive intermediates in a controlled manner, enabling reactions that are often difficult to achieve through traditional means. mdpi.com An early example involved the C–H arylation of N-Boc-piperazine using an iridium-based photocatalyst, which proceeds via a single-electron transfer mechanism. mdpi.com

A significant green advantage of photoredox catalysis is the potential to replace expensive and potentially toxic transition-metal catalysts with purely organic photocatalysts. mdpi.comnsf.gov Substituted acridinium (B8443388) salts and carbazolyl dicyanobenzene (4CzIPN) have been shown to be effective organic photocatalysts for piperazine functionalization. mdpi.comorganic-chemistry.org These organic catalysts are often derived from renewable materials, making them more cost-efficient and sustainable. mdpi.com Furthermore, photoredox methods can avoid the use of toxic reagents, such as tin, by employing amino-acid-derived radical precursors. mdpi.comnsf.gov

Table 2: Sustainable Photoredox Strategies for Piperazine Functionalization

Catalyst Type Reaction Type Key Features Advantages Citations
Iridium-based photocatalyst (e.g., Ir(ppy)₃) C–H Arylation, C–H Vinylation Uses visible light to activate C-H bonds. Mild reaction conditions; enables direct functionalization. mdpi.com
Organic Photocatalyst (e.g., Acridinium salts, 4CzIPN) C–H Alkylation, Decarboxylative Annulation Metal-free catalysis. Lower cost, reduced toxicity, derived from renewable sources, can be used in flow systems. mdpi.comnsf.govorganic-chemistry.org

Flow Chemistry and Process Intensification

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages in terms of safety, efficiency, and scalability for piperazine synthesis. rsc.orgnih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. rsc.org This technology is particularly beneficial for handling hazardous intermediates or exothermic reactions.

The synthesis of several active pharmaceutical ingredients containing the arylpiperazine motif has been successfully adapted to or redesigned for continuous-flow processes. rsc.orgnih.gov These multi-step sequences can integrate heterogeneously catalyzed reactions, such as reductive aminations and hydrogenations, with in-line purification and separation steps. rsc.org For example, the synthesis of the drug flibanserin (B1672775) was achieved in an uninterrupted, four-step continuous-flow sequence. rsc.org Similarly, a two-step continuous flow procedure has been used to prepare the kinase inhibitor ribociclib. nih.gov The development of specialized reactors, such as tubular reactors with alternating diameters, further enhances the efficiency of consecutive reduction steps in the synthesis of medicinally relevant piperazines. wipo.int

Microwave-assisted flow reactors have also been developed as a green alternative to conventional heating for the synthesis of monosubstituted piperazines, demonstrating another avenue for process intensification. nih.gov

Table 3: Application of Flow Chemistry in Piperazine Synthesis

Target / Process Reaction Steps in Flow Key Advantages Citations
Flibanserin (Arylpiperazine drug) Reductive amination, benzimidazolone formation, deprotection Uninterrupted four-step sequence, integrated purification, steady-state operation. rsc.org
Ribociclib (Kinase inhibitor) Hartwig-Buchwald condensation Two-step continuous procedure. nih.gov
Cyclizine N-alkylation Two-step process with integrated liquid-liquid separation. nih.gov
Monosubstituted Piperazines N-alkylation Use of a microwave flow reactor to replace conventional heating. nih.gov

Chemical Modification and Derivatization Strategies for 1 2 Pyridin 2 Yl Ethyl Piperazine

Rational Design and Synthesis of Novel Pharmacophore Hybrids

The rational design of new molecules often involves combining pharmacophores—structural units responsible for a molecule's biological activity—to create hybrid compounds with potentially improved or novel effects. The 1-(2-(Pyridin-2-yl)ethyl)piperazine scaffold is a valuable building block in this approach.

Researchers have synthesized novel arylpiperazine derivatives containing a saccharin (B28170) moiety, starting from precursors like 2-(4-(bromomethyl)phenyl)ethanol. mdpi.com The synthesis typically involves a multi-step process where the piperazine (B1678402) nitrogen is reacted with various aryl groups and other functional moieties. mdpi.com In one general method, an intermediate compound is dissolved in a solvent like acetonitrile (B52724), to which the desired arylpiperazine and potassium carbonate are added, followed by refluxing to yield the final hybrid product. mdpi.com This strategy has been used to create a library of compounds for screening against various biological targets. mdpi.com

Similarly, quinoline-piperazine hybrids have been designed and synthesized to explore their therapeutic potential. rsc.org The emergence of drug-resistant pathogens necessitates the development of new classes of antibiotics, and hybrid molecules combining the quinoline (B57606) and piperazine scaffolds have shown promise. rsc.org These hybrids have demonstrated significant inhibitory activity against various bacterial strains, including multi-drug resistant (MDR) pathogens. rsc.org

Another approach involves the creation of pyridyl-urea small molecules. nih.gov For instance, a series of aliphatic substituted pyridyl-ureas were synthesized as potential modulators of amyloid beta (Aβ)-induced mitochondrial dysfunction, a key factor in Alzheimer's disease. nih.gov One such compound, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, demonstrated the ability to protect mitochondrial function and maintain cell viability in preclinical models. nih.gov

The synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids represents another facet of pharmacophore hybridization. nih.gov Inspired by the anticancer properties of molecules containing piperazine, thiazole, and carboxamide groups, researchers have synthesized new libraries of these complex hybrids. nih.gov The synthetic route may involve the reaction of a bis-thiosemicarbazone with a phenacyl bromide to produce bis(thiazol-2-ylidene) derivatives. nih.gov

Table 1: Examples of Pharmacophore Hybrids Based on the Piperazine Scaffold

Hybrid Class Example Compound Name Therapeutic Area of Interest Key Synthetic Feature
Saccharin-Arylpiperazine Saccharin N-(1-(4-(methyl)phenethyl)-4-(pyridin-2-yl)piperazine) Anticancer (Prostate) mdpi.com Coupling of a saccharin intermediate with an arylpiperazine. mdpi.com
Quinoline-Piperazine 2,4,6-substituted quinoline conjugated piperazine sulfonamides Antibacterial/Antituberculosis rsc.org Coupling of substituted quinoline with piperazine sulfonamides. rsc.org
Pyridyl-Urea 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea Neurodegenerative (Alzheimer's) nih.gov Formation of a urea (B33335) linkage between a pyridyl and a piperazine moiety. nih.gov
Bis(thiazole)-Piperazine 1,1′-(piperazine-1,4-diyl)bis(2-(4-phenylthiazol-2(3H)ylidene-hydrazineylidene)methyl)phenoxy-ethan-1-one Anticancer nih.gov Reaction of bis-thiosemicarbazone with phenacyl bromide. nih.gov

Derivatization for Enhanced Analytical Performance and Detection in Research Contexts

In analytical chemistry, derivatization is a key strategy to improve the detection and quantification of analytes that may otherwise exhibit poor response with certain instrumentation. For piperazine and its derivatives, which can be challenging to detect at low concentrations, this is particularly important.

Piperazine itself has poor ultraviolet (UV) absorbance, making its direct detection by High-Performance Liquid Chromatography (HPLC) with a UV detector difficult, especially at trace levels. jocpr.comresearchgate.net To overcome this, derivatization with a UV-active reagent is employed. A common reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative. jocpr.comresearchgate.net This allows for the sensitive determination of piperazine in various matrices, including active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net The method is often validated for parameters like linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis. jocpr.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and using techniques like electrospray ionization (ESI), is a powerful tool for trace analysis. tcichemicals.com Derivatization can significantly enhance the ionization efficiency of piperazine-containing compounds, leading to much lower detection limits. nih.govsigmaaldrich.com

Reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) have been used to derivatize the carboxyl groups of peptides. nih.govsigmaaldrich.com While not a direct derivatization of the target compound, this research shows that the pyridyl-piperazine moiety itself can enhance ionization efficiency in ESI-MS. nih.govsigmaaldrich.com For direct analysis of piperazine-containing compounds, derivatization can introduce a permanently charged group or a readily ionizable functional group. For example, dansyl chloride (DNS-Cl) has been used for the precolumn derivatization of piperazine, allowing for its determination in pharmaceutical substances by LC-MS. nih.gov The resulting derivative is monitored using single ion monitoring mode, achieving high sensitivity with limits of detection in the nanogram per milliliter (ng/mL) range. nih.gov

Another strategy involves using reagents like 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ), which react with functional groups on a target molecule. tcichemicals.com Subsequent quaternization of the piperazine nitrogen with methyl iodide creates a positively charged derivative, which can increase detection sensitivity by thousands of folds in LC-ESI-MS. tcichemicals.com This highlights the utility of the piperazine scaffold in developing highly sensitive analytical methods.

Fluorescent tagging is a derivatization technique that introduces a fluorophore onto a molecule of interest, enabling its detection and visualization using fluorescence-based methods. This is crucial for cellular and in vivo imaging studies. Photoactivatable fluorophores, or "PhotoTags," based on dyes like rhodamine B, can be functionalized with photochemically active groups. nih.gov These tags can then be conjugated to molecules containing a reactive handle, such as a piperazine derivative, under UV irradiation. nih.gov This approach has been used to create dual-modality imaging agents for positron emission tomography (PET) and optical imaging. nih.gov For example, a compound was synthesized that could be radiolabeled with Zirconium-89 (⁸⁹Zr) and then conjugated to a protein via light-induced reaction, demonstrating the potential for creating complex imaging probes based on functionalized scaffolds. nih.gov

Scaffold Modifications for Modulating Bioavailability and ADME Characteristics

Introducing a piperazine unit into a molecule is a known strategy to enhance aqueous solubility and improve oral absorption. nih.gov In one study, replacing a methylene (B1212753) chain in a lead compound with a piperazine ring led to a dramatic increase in aqueous solubility and a more than 1000-fold improvement in maximum plasma concentration (Cmax) in animal models. nih.gov This modification transformed a compound with poor oral bioavailability into a viable clinical candidate. nih.gov

Furthermore, specific substitutions on the pyridyl-piperazine scaffold can be fine-tuned to balance therapeutic activity with desirable pharmacokinetic profiles. In the development of modulators for amyloid beta-induced mitochondrial dysfunction, a lead compound, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (5x), was evaluated in a Blood-Brain Barrier (BBB) Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The results indicated that compound 5x has a high probability of crossing the BBB, an essential characteristic for a drug targeting the central nervous system. nih.gov This demonstrates how rational modifications to the core structure can directly influence its ability to reach the site of action in the body. The inherent properties of the pyridinylpiperazine structure contribute to its potential use in developing drugs with favorable ADME profiles. wikipedia.org

Pharmacological and Biological Activities of 1 2 Pyridin 2 Yl Ethyl Piperazine Derivatives

Broad-Spectrum Bioactivity Profiles in Drug Discovery

Derivatives of 1-(2-(pyridin-2-yl)ethyl)piperazine have demonstrated a wide array of biological activities, making them valuable leads in the development of new therapeutic agents. The versatility of the pyridinylpiperazine core allows for structural modifications that can tune the affinity and selectivity towards various biological targets. wikipedia.org This has led to the discovery of compounds with potential applications as antipsychotics, antiretrovirals, and antidepressants. wikipedia.org

The broad-spectrum bioactivity is also evident in their interactions with various enzymes and receptors. For instance, some derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Specifically, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have shown selective inhibitory activity against MAO-A. nih.gov Furthermore, the 1-(pyridin-2-yl)piperazine moiety itself has been shown to interact with adrenergic receptors and phospholipase D1. bindingdb.org

The structural framework of these derivatives often fulfills the pharmacophoric requirements for multiple targets, a desirable characteristic in the design of multi-target drugs. This polypharmacology can be advantageous in treating complex diseases where multiple pathways are dysregulated. The exploration of piperidine (B6355638) and piperazine (B1678402) derivatives continues to yield compounds with promising pharmacological profiles for a range of conditions. mdpi.com

Receptor-Specific Ligand Interactions and Modulatory Effects

The interaction of this compound derivatives with specific receptor systems is a key area of research, leading to the development of selective ligands with therapeutic potential.

Dopamine (B1211576) Receptor Affinity and Selectivity (e.g., D4 Receptor)

A significant number of this compound derivatives exhibit high affinity and selectivity for the dopamine D4 receptor. Structure-activity relationship (SAR) studies have revealed that modifications to the terminal arylpiperazine ring can significantly influence the functional activity of these compounds, leading to the identification of both partial agonists and antagonists. nih.gov For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has demonstrated exceptionally high affinity for the D4 receptor with an IC50 of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. consensus.app

The length and nature of the alkyl chain connecting the piperazine ring to other structural fragments also play a crucial role in determining D4 receptor affinity. Research has shown that compounds with a terminal butyl chain can exhibit different SARs compared to those with a terminal benzyl (B1604629) group, suggesting distinct binding modes within the D4 receptor. nih.gov

CompoundD4 Receptor Affinity (Ki or pKi)Selectivity (D2/D4, D3/D4)Reference
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideIC50 = 0.057 nM>10,000 (vs D2) consensus.app
4-phenyl-1,2,3,6-tetrahydropyridine derivativepKi = 8.82D2/D4 = 380, D3/D4 = 162 nih.gov
4-benzyl derivative (8)High affinityD2/D4 = 724 nih.gov
Regioisomer (16)pKi = 8.79D2/D4 = 2239 nih.gov

Histamine (B1213489) Receptor Antagonism (e.g., H3 Receptor)

Derivatives of this compound have been investigated as antagonists of the histamine H3 receptor, a target for treating various neurological and inflammatory conditions. wikipedia.orgbioworld.com The H3 receptor acts as an autoreceptor, regulating the release of histamine and other neurotransmitters. wikipedia.org

Studies have shown that while some piperazine derivatives exhibit moderate H3 receptor antagonism, the replacement of the piperazine ring with a piperidine moiety can significantly enhance affinity for both H3 and sigma-1 receptors. nih.gov For instance, a comparison between a piperazine derivative (compound 4) and its piperidine analogue (compound 5) revealed a dramatic increase in sigma-1 receptor affinity for the piperidine compound, while maintaining H3 receptor affinity. nih.gov This highlights the critical role of the basic nitrogen-containing heterocycle in receptor binding. ingentaconnect.com

CompoundH3 Receptor Affinity (Ki)Sigma-1 Receptor Affinity (Ki)Reference
Compound 4 (piperazine derivative)3.17 nM1531 nM nih.gov
Compound 5 (piperidine derivative)7.70 nM3.64 nM nih.gov
Compound 11 (piperidine derivative)6.2 nM4.41 nM nih.gov

Sigma Receptor Binding and Antagonism (e.g., Sigma-1 Receptor)

The sigma-1 receptor, a unique ligand-regulated chaperone protein, has emerged as a significant target for this compound derivatives. nih.gov Many of these compounds exhibit dual affinity for both histamine H3 and sigma-1 receptors. acs.org The sigma-1 receptor is implicated in a variety of cellular functions and is a target for conditions such as neuropathic pain. nih.gov

The protonation state of the piperazine or piperidine ring at physiological pH is a key determinant of sigma-1 receptor affinity. nih.gov The piperidine moiety, in its protonated form, can establish a crucial salt bridge interaction with the Glu172 residue in the sigma-1 receptor binding pocket, leading to high biological activity. nih.gov In contrast, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core generally show lower affinity for the sigma-1 receptor compared to their piperidine counterparts. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Modulation

The α7 nicotinic acetylcholine receptor (nAChR) is another important target for this class of compounds. The α7 nAChR is a ligand-gated ion channel involved in various cognitive processes and inflammatory responses. nih.gov

Derivatives based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nAChR. nih.gov Interestingly, some of these modulators exhibit "silent agonist" activity, meaning they can trigger intracellular signaling pathways without causing ion channel opening. nih.gov This suggests that the anti-inflammatory effects of these α7 nAChR modulators may be mediated by a signal transduction pathway independent of ion current. nih.gov

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A Receptor)

Derivatives of arylpiperazines, including those with a pyridinyl moiety, have been extensively studied for their interactions with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. These receptors are involved in the modulation of mood and anxiety.

Research has explored the synthesis and 5-HT1A receptor affinity of various arylpiperazine derivatives. For example, studies on N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives have been conducted to evaluate their anticonvulsant properties and affinity for 5-HT1A and 5-HT2A receptors. medchem-ippas.eu The length of the alkyl chain and the nature of the terminal group are critical for determining the affinity and functional activity at these receptors.

Muscarinic Receptor Modulation (e.g., M4 Receptor)

Derivatives of the pyridinylpiperazine class have been identified as potent and selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine M4 receptor. nih.gov The M4 receptor is a key target for the development of novel antipsychotic drugs. Research has led to the discovery of 2,3,6-trisubstituted pyridine-containing compounds that act as M4 PAMs. nih.gov

One notable compound, 7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline, has demonstrated efficacy in preclinical models predictive of antipsychotic effects. nih.gov This compound was shown to reverse amphetamine-induced hyperlocomotion in rats and mice, an effect that was absent in M4 knockout mice, confirming its mechanism of action through the M4 receptor. nih.gov Furthermore, this selective M4 PAM displayed a potentially improved safety profile, with fewer and less severe cholinergic-related adverse effects compared to nonselective muscarinic agonists like xanomeline. nih.gov

Studies have also explored the irreversible inhibition of muscarinic receptors. For instance, 4-diphenylacetoxy-1-(2-chloroethyl)piperidine mustard (4-DAMP mustard) acts as a non-selective, non-competitive inhibitor of M1, M2, and M4 muscarinic receptors in the rat brain cortex. nih.gov This highlights the adaptability of the piperidine scaffold in creating molecules that can interact with muscarinic receptors in various ways.

Anti-infective Potentials

The this compound core structure is a versatile scaffold for developing agents to combat infectious diseases, including bacterial, mycobacterial, and parasitic infections.

Antimicrobial and Antibacterial Activity

The piperazine nucleus is a fundamental component of many compounds with significant pharmacological activities, including antimicrobial properties. researchgate.net Derivatives incorporating this moiety have been synthesized and tested against various bacterial strains. For example, certain derivatives of cinnamic acid and N-arylpiperazine have demonstrated antibacterial activity. researchgate.net

In one study, a series of 1-[2-(arylamino-2-oxoethyl)-amino-4-(n-ethyl piperazine)] benzene (B151609) derivatives were synthesized and screened for their activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Some of these compounds were found to be highly active against both types of bacteria. researchgate.net Conversely, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, while potent against Mycobacterium tuberculosis, showed low susceptibility against E. coli and S. aureus, indicating a specific spectrum of activity. nih.govrsc.org

Additionally, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been investigated as urease inhibitors. nih.gov Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori, which is associated with gastric ulcers. The inhibition of this enzyme represents a targeted antibacterial strategy. nih.gov

Antitubercular Agents Against Mycobacterium tuberculosis

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has spurred the development of novel therapeutic agents, with piperazine-containing compounds showing significant promise. nih.govrsc.org Pyrazinamide, a first-line TB drug, has inspired the creation of new analogues. nih.govrsc.org

A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against the Mtb H37Ra strain. rsc.org Several compounds from this series exhibited potent activity, with IC₅₀ values in the low micromolar range. rsc.org

CompoundIC₅₀ (μM) vs Mtb H37RaIC₉₀ (μM) vs Mtb H37Ra
6a 1.353.73
6e 1.4840.32
6h 1.943.97
6j 2.184.00
6k 1.953.98
7e 1.83-
Data sourced from: rsc.org

Furthermore, research into 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues identified compounds that inhibit the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in M. tuberculosis, a novel target for anti-TB drugs. nih.gov These studies underscore the importance of the piperazine ring for potent whole-cell activity against Mtb. nih.gov

Antimalarial Efficacy

Piperaquine, a bisquinoline antimalarial drug that contains a piperazine ring, has been a cornerstone in the development of artemisinin-based combination therapies (ACTs). nih.gov Dihydroartemisinin-piperaquine (DHA-PQP) is a fixed-dose combination that has consistently demonstrated high efficacy and safety in treating uncomplicated Plasmodium falciparum malaria. nih.govnih.gov

Clinical trials have reported cure rates for DHA-PQP that are consistently above 95%. nih.gov A 2021 study in Togo confirmed the high efficacy of both artemether-lumefantrine (AL) and dihydroartemisinin-piperaquine (DP), with PCR-corrected cure rates at day 42 for DP being 98.9% and 100% at the two study sites. nih.gov This sustained efficacy has led to the global recommendation of DHA-PQP as a first-line treatment for uncomplicated malaria. nih.gov

Antineoplastic and Antiproliferative Studies

The structural motif of this compound is also prevalent in the design of molecules with anticancer properties. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, making them a subject of intensive research in oncology.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of piperazine derivatives on human cancer cells. A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated against four human cancer cell lines. nih.gov Several compounds in this series showed good activity against Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) cell lines. nih.gov

In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were tested for cytotoxicity. nih.gov While showing minor toxicity to normal fibroblast (3T3) cells, one compound, SA5, was identified as the most potent against 4T1 breast cancer cells. nih.gov

Cell LineCompoundActivity/Viability
4T1 (Breast Cancer) SA5Most potent, viability < 80% at 0.7 μM
3T3 (Normal Fibroblast) SA1–SA7Minor toxicity, viability = 82–95% at 1 μg/mL
Data sourced from: nih.gov

Additionally, a series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety were synthesized and evaluated. nih.gov Compounds 6d and 6l were the most potent against A549 lung cancer cells, while 5f and 6l showed significant activity against HCT-116 colon cancer cells, with IC₅₀ values comparable to the cancer therapy drug Sunitinib. nih.gov

Cell LineCompoundIC₅₀ (μM)
A549 (Lung Cancer) 6d3.59
6l5.58
HCT-116 (Colon Cancer) 5f3.49
6l4.57
Data sourced from: nih.gov

Importantly, some of the most active antitubercular compounds were also evaluated for their safety profile and found to be nontoxic to human embryonic kidney (HEK-293) cells, which is a critical consideration for the development of any therapeutic agent. rsc.org

Kinase Inhibition (e.g., MEK, EZH2/EZH1, PI3K/mTOR)

Derivatives of piperazine have been identified as noteworthy kinase inhibitors, targeting key enzymes involved in cell signaling and cancer progression.

Enhancer of zeste homolog 2 (EZH2) and the related EZH1 are histone methyltransferases that are crucial for regulating gene expression. Their overactivity is often implicated in various cancers, making them prime therapeutic targets. nih.gov Small molecule inhibitors have been developed to target these enzymes. For instance, UNC1999 is a selective inhibitor of both EZH2 and EZH1. nih.gov The inhibition of EZH2 and EZH1 by such small molecules can suppress the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the derepression of tumor suppressor genes. nih.gov This mechanism has shown therapeutic potential in models of MLL-rearranged leukemia. nih.gov While broad studies on piperazine derivatives exist, specific research has focused on novel compounds for selective inhibition.

In addition to EZH2/EZH1, other kinases are also targeted. Novel 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been developed as selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3), an RNA helicase. nih.gov

Table 1: Examples of Piperazine Derivatives and their Kinase Inhibition This table is interactive. Users can sort and filter the data.

Compound Class Target Kinase(s) Key Findings Reference
Small Molecule Piperazine Analogs EZH2/EZH1 UNC1999 selectively inhibits EZH2/EZH1, suppresses H3K27me3/2, and inhibits leukemia cell growth. nih.gov nih.gov

Cellular Mechanisms of Action (e.g., ROS Induction, Apoptosis, Oncosis)

The cellular activities of these derivatives are multifaceted, often leading to controlled cell death pathways.

Reactive oxygen species (ROS) can trigger various cellular responses, including apoptosis. nih.gov One such pathway is oxeiptosis, a ROS-induced, caspase-independent form of apoptosis-like cell death. nih.gov This pathway involves the sensor KEAP1, the phosphatase PGAM5, and the pro-apoptotic factor AIFM1. nih.gov In the context of piperazine derivatives, their ability to induce apoptosis is a key area of investigation. For example, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) by certain piperazine derivatives can lead to synthetic lethality in cancer cells with deficient BRCA1 or BRCA2 genes, ultimately causing cell death. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

PARP-1 is a critical enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for tumors with defects in DNA repair pathways. researchgate.netnih.gov Several piperazine-containing compounds have been identified as potent PARP-1 inhibitors. researchgate.netnih.gov

A novel series of piperazine derivatives featuring a hydroxylated quinone moiety has been synthesized and evaluated for PARP-1 inhibitory potential. nih.govacs.org Specifically, the compound 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione demonstrated significant inhibitory activity in in-silico studies. nih.govacs.org This suggests that the inclusion of the 1-(pyridin-2-yl)piperazine scaffold is a viable strategy for developing new PARP-1 inhibitors. nih.govacs.org These inhibitors function by trapping PARP1 on DNA, which is a key mechanism for their efficacy in tumors with mutations in genes like BRCA. acs.org

Table 2: In Silico PARP-1 Inhibition Data for Piperazine Derivatives This table is interactive. Users can sort and filter the data.

Compound Docking Score (kcal/mol) MM/GBSA Score (kcal/mol) Reference
Compound 5 -7.17 -52.51 nih.govacs.org
Compound 9 -7.41 -43.77 nih.govacs.org

Central Nervous System (CNS) Activities

Derivatives of this compound have shown significant potential in treating a range of CNS disorders.

Arylpiperazine derivatives are well-documented for their anxiolytic and antidepressant properties, often mediated through their interaction with serotonin receptors. nih.govsilae.itjetir.org Many of these compounds act as agonists or partial agonists at 5-HT1A receptors. nih.govsilae.it For example, the anxiolytic effects of compounds like N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide have been confirmed in preclinical models, with their action being reversed by a selective 5-HT1A antagonist. nih.gov

Furthermore, some piperazine derivatives exhibit antidepressant-like effects by engaging the monoaminergic system and increasing levels of brain-derived neurotrophic factor (BDNF). nih.gov Compound 27, a novel arylpiperazine derivative, has demonstrated high affinity for both 5-HT1A and σ1 receptors, showing good antidepressant activity in preclinical tests. thieme-connect.com

Piperazine and its derivatives are a cornerstone in the development of antipsychotic drugs. nih.gov Many typical and atypical antipsychotics feature the piperazine nucleus, which often confers activity at dopamine (D2) and serotonin (5-HT2A) receptors. nih.govresearchgate.net The modification of the piperazine ring with different heterocyclic groups can significantly enhance antipsychotic activity. nih.gov Phenothiazines with a piperazine structure, for instance, are a known class of antipsychotics used for managing schizophrenia. drugbank.com

Certain piperazine derivatives have been evaluated for their potential to treat epilepsy. Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have demonstrated anticonvulsant effects in rodent models. nih.gov These compounds act by blocking excitation at glutamate (B1630785) receptors and are particularly potent as preferential antagonists of the α-kainate receptor subtype. nih.gov Additionally, new 1-(2-pyridinyl)-succinimide derivatives have been synthesized and tested, showing that anticonvulsant activity is dependent on the substitutions at the pyrrolidine-2,5-dione ring and the position of methyl groups on the pyridine (B92270) moiety. nih.gov

Metabolic and Cardiovascular Research (e.g., ACAT-1 Inhibition, Blood Pressure Regulation)

The this compound scaffold has been a key structural component in the development of compounds targeting metabolic and cardiovascular diseases, including inhibitors of Acyl-CoA:Cholesterol O-acyltransferase-1 (ACAT-1) and agents for blood pressure regulation.

ACAT-1 Inhibition

ACAT-1 is an enzyme that plays a crucial role in cellular cholesterol metabolism, and its inhibition is a therapeutic target for conditions associated with cholesterol accumulation. A notable example is the clinical candidate K-604, a piperazine derivative identified as a potent and selective inhibitor of human ACAT-1. nih.gov K-604, chemically known as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, demonstrated a 229-fold selectivity for human ACAT-1 over ACAT-2. nih.gov The incorporation of the piperazine unit was a key modification that significantly improved the compound's aqueous solubility and oral absorption compared to its predecessors. nih.gov

Compound Target Inhibitory Activity (IC50) Selectivity (ACAT-1 vs ACAT-2) Reference
K-604Human ACAT-1Potent (specific value not provided in abstract)229-fold nih.gov

Blood Pressure Regulation

The cardiovascular effects of piperazine derivatives have also been a subject of investigation. An early study on 1-(2"-pyrimidyl)-5-piperonyl piperazine (ET 495) demonstrated its effects on blood pressure and the cardiovascular system in various animal models. nih.gov More recent research on a newly synthesized fluorophenylpiperazine derivative has shown its potential as an antihypertensive agent. researchgate.net This compound was found to inhibit the contractility of aortic strips in vitro and decrease blood pressure in both normotensive and hypertensive rats. researchgate.net These findings suggest that the piperazine moiety is a valuable pharmacophore for developing new treatments for hypertension.

Antiviral Properties (e.g., against Coronaviruses)

In the quest for effective antiviral therapies, particularly in response to the COVID-19 pandemic, pyridine and piperazine derivatives have emerged as promising candidates. The this compound scaffold is central to several compounds investigated for their ability to inhibit coronavirus replication.

Research into trisubstituted piperazine derivatives has led to the identification of potent noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.org One optimized compound, GC-78-HCl, exhibited high enzyme-inhibitory potency and excellent antiviral activity against SARS-CoV-2, comparable to the known antiviral Nirmatrelvir. acs.org Importantly, GC-78-HCl also showed potent antiviral activity against other human coronaviruses, such as HCoV-OC43 and HCoV-229E, indicating potential for broad-spectrum activity. acs.org The oral bioavailability of this class of compounds was also improved through chemical modifications. acs.org

Molecular docking studies have further supported the potential of pyridine derivatives as inhibitors of key SARS-CoV-2 proteins. nih.gov These computational studies provide a basis for the rational design of new antiviral agents. Additionally, a study on the synthesis and molecular docking of various piperazine-based compounds revealed their potential to inhibit the SARS-CoV-2 protease enzyme through strong hydrogen bonding interactions. nih.gov

Compound/Derivative Class Viral Target Antiviral Activity (EC50) Inhibitory Potency (IC50) Spectrum of Activity Reference
GC-55-HClHCoV-OC431.49 ± 0.57 μMNot specifiedHuman Coronaviruses acs.org
GC-55-HClHCoV-229E1.50 ± 0.37 μMNot specifiedHuman Coronaviruses acs.org
GC-78-HClSARS-CoV-20.40 μM0.19 μMSARS-CoV-2, HCoV-OC43, HCoV-229E acs.org
GC-78-HClHCoV-OC432.46 ± 0.41 μMNot specifiedHuman Coronaviruses acs.org
GC-78-HClHCoV-229E0.57 ± 0.19 μMNot specifiedHuman Coronaviruses acs.org

These findings underscore the significant potential of this compound derivatives as a foundation for the development of novel antiviral drugs targeting coronaviruses.

Structure Activity Relationship Sar Studies of 1 2 Pyridin 2 Yl Ethyl Piperazine Analogues

Elucidation of Key Pharmacophores and Ligand Efficiencies

A pharmacophore model for this class of compounds typically involves several key features: a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a basic nitrogen atom (the distal piperazine (B1678402) nitrogen), and a hydrophobic aromatic region (the pyridine ring and any N-substituents on the piperazine). These features are crucial for interaction with various biological targets. nih.govnih.govresearchgate.net Computational pharmacophore models often highlight the importance of π-π and hydrophobic interactions involving the aromatic rings at the binding site of target proteins. nih.gov

The core pharmacophore can be described as having a basic nitrogen center and an aromatic moiety separated by a flexible linker. The precise arrangement and properties of these groups dictate target affinity and selectivity. For instance, in dopamine (B1211576) transporter (DAT) inhibitors, the geometry and nature of substituents on the pyridine ring are determinant factors for inhibitory activity. nih.gov

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics for evaluating the quality of these analogues during drug discovery. core.ac.uk LE measures the binding energy per non-hydrogen atom, while LLE relates potency to lipophilicity (e.g., LLE = pKi - logP). core.ac.ukcrystaledges.org Optimizing these efficiencies helps to increase potency while maintaining favorable physicochemical properties, thus avoiding "molecular inflation". core.ac.uk For many central nervous system (CNS) targets, achieving a high LLE (ideally >5) is a key objective, ensuring that affinity is driven by specific, high-quality interactions rather than non-specific lipophilicity. core.ac.uk

Impact of Piperazine N-Substitution on Target Affinity and Selectivity

The substituent on the distal nitrogen (N4) of the piperazine ring plays a pivotal role in determining the pharmacological profile of the analogues. Modifications at this position significantly influence target affinity, selectivity, and even functional activity (agonist vs. antagonist).

Introducing different aryl groups at this position can drastically alter receptor binding. For example, in a series of N-arylpiperazines, substituting the N-phenyl ring with a 2-methoxyphenyl or a 2,3-dichlorophenyl group was found to confer affinity for the dopamine D3 receptor. nih.gov Further studies on androgen receptor (AR) antagonists showed that arylpiperazine derivatives with electron-withdrawing groups (like F, Cl, NO2, CF3) on the N-phenyl ring generally exhibited greater inhibitory activities than those with electron-donating groups (like OMe, Me). nih.govnih.gov

Alkyl or aralkyl substitutions also have a profound impact. In a study of sigma (σ) receptor ligands, an N-(2-phenylethyl) substitution on the piperazine ring resulted in a compound with antagonist properties. nih.gov The nature of the N-alkyl group can also influence pharmacokinetic properties by affecting how the molecule interacts with lipid membranes. nih.gov The table below summarizes the effect of various N4-substituents on the piperazine ring.

Role of the Pyridyl Moiety and its Regiochemistry in Biological Activity

The pyridyl moiety is not merely a passive aromatic component; its nitrogen atom acts as a key hydrogen bond acceptor, and its position within the ring (regiochemistry) is critical for determining receptor selectivity. nih.govnih.gov

A comparative study of phenylalkyl(pyridyl)piperazines at sigma receptors demonstrated this effect clearly. Analogues containing a 2-pyridyl moiety showed a preference for σ₂ receptors. nih.gov In contrast, when the nitrogen was moved to the 3- or 4-position of the pyridine ring, the resulting compounds displayed preferential affinity for σ₁ receptors. nih.govnih.gov This highlights that the position of the pyridine nitrogen dictates the geometry of interaction within the receptor binding pocket, leading to significant shifts in selectivity.

Furthermore, substitutions on the pyridine ring itself can modulate activity. In a series of farnesyl-protein transferase (FPT) inhibitors, adding halogen substituents to the pyridine ring influenced potency, with chloro, bromo, and iodo analogues being equipotent, while the fluoro analogue was less active. acs.org The introduction of a nitro group at the 3-position of a 2-chloropyridine (B119429) facilitates the initial synthesis by activating the 2-position for nucleophilic substitution by piperazine. nih.gov

Influence of the Ethyl Linker Length and Flexibility on Receptor Binding

The two-carbon ethyl linker connecting the pyridyl and piperazine rings is a crucial determinant of potency and selectivity. Its length and flexibility dictate the spatial orientation of the two key pharmacophoric elements.

Studies on various receptor systems have shown that modifying this linker length can lead to significant changes in affinity. For N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, elongating the linker from two carbons (ethyl) to four carbons (butyl) improved binding affinity for the D3 receptor while decreasing affinity for the D4 receptor. nih.gov In another study on histamine (B1213489) H3 receptor ligands, the length of an alkyl linker was systematically varied. Derivatives with a three-methylene linker showed the highest affinity, while potency varied non-linearly as the chain was extended to five, six, seven, or eight carbons. nih.gov

These findings suggest that for any given receptor, there is an optimal distance and conformational flexibility between the aromatic headgroup and the piperazine core. Linkers that are too short may cause steric clashes, while those that are too long may increase conformational entropy, leading to an energetic penalty upon binding. The choice of linker length is therefore a critical optimization parameter. nih.govacs.org

Stereochemical Considerations and Enantiomeric Potency Differences

The introduction of chiral centers into analogues of 1-(2-(pyridin-2-yl)ethyl)piperazine can lead to enantiomers with significantly different pharmacological properties. Chirality can be introduced on the piperazine ring, on the linker, or on a substituent attached to the piperazine nitrogen.

The synthesis of enantiopure piperazines is an area of active research, underscoring the importance of stereochemistry in drug design. rsc.orgacs.org Different enantiomers can exhibit distinct binding affinities, selectivities, and functional activities at their biological targets. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into a chiral receptor binding pocket than its mirror image.

For example, the enantioselective separation of 1,4-disubstituted piperazine derivatives has been demonstrated, which is a prerequisite for evaluating the biological activity of individual stereoisomers. nih.gov Although specific data on the enantiomeric potency differences for direct analogues of this compound are not detailed in the provided context, the general principles of stereochemistry in pharmacology strongly suggest that if a chiral center is present, one enantiomer will likely be more potent or have a different pharmacological profile than the other.

Computational and Chemoinformatic Approaches to SAR (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of this compound analogues. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

These models use calculated molecular descriptors—such as topological, electronic, and steric properties—to predict the activity of new, unsynthesized compounds. nih.gov For instance, a QSAR study on piperine (B192125) analogs identified key descriptors like partial negative surface area and the area of the molecular shadow as being crucial for activity. nih.gov Such models can guide the design of new analogues by prioritizing compounds with a higher probability of success, thereby saving time and resources.

Other computational approaches include molecular docking, which predicts how a ligand binds to the three-dimensional structure of its target receptor, and the development of pharmacophore models. nih.govnih.gov These methods provide insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are essential for binding. For example, docking studies of arylpiperazine derivatives at the androgen receptor helped to explain their binding mode and rationalize observed SAR trends. nih.gov In silico models are also widely used to predict pharmacokinetic properties like blood-brain barrier permeability, which is crucial for CNS-active agents. nih.gov

Medicinal Chemistry and Drug Discovery Applications of the 1 2 Pyridin 2 Yl Ethyl Piperazine Scaffold

Identification and Optimization of Lead Compounds for Therapeutic Development

The process of bringing a new drug to market begins with the identification of a "lead compound," a chemical entity showing promising biological activity against a specific target. preprints.org These initial compounds, however, rarely possess the optimal combination of potency, selectivity, and pharmacokinetic properties required for a therapeutic agent. preprints.org Thus, lead optimization is a critical phase where the molecular structure of the lead is systematically modified to enhance these characteristics. preprints.org

The 1-(2-(pyridin-2-yl)ethyl)piperazine scaffold has served as a valuable starting point for such optimization campaigns. For instance, in the development of autotaxin inhibitors for diseases like pulmonary fibrosis, structural modifications of a lead compound were undertaken to address specific liabilities. acs.orgnih.gov The optimization strategy focused on attenuating inhibition of the hERG channel (a common cause of cardiac toxicity) and eliminating time-dependent inhibition of the CYP3A4 enzyme, a key metabolic pathway. acs.orgnih.gov This refinement process led to the identification of GLPG1690, a clinical candidate with an improved safety and pharmacokinetic profile that demonstrated efficacy in preclinical models. acs.orgnih.gov

Similarly, series of N-(2-methoxyphenyl)piperazine derivatives have been synthesized and evaluated for their affinity toward serotonergic receptors, which are implicated in depression. nih.gov This screening process allows researchers to identify the most promising compounds for further development based on their receptor binding affinities. nih.gov

Table 1: Example of Lead Compound Optimization

Lead Compound Feature Optimization Strategy Outcome Reference
hERG Inhibition Structural Modifications to the core scaffold Attenuated hERG inhibition acs.orgnih.gov
CYP3A4 Time-Dependent Inhibition Chemical alterations to reduce metabolic interaction Removed CYP3A4 time-dependent inhibition acs.orgnih.gov

Strategies for Enhancing Pharmacodynamic Profiles through Structural Modulation

Pharmacodynamics refers to how a drug affects the body, including its mechanism of action and the relationship between its concentration and effect. Enhancing the pharmacodynamic profile of a drug candidate is a primary goal of medicinal chemistry. Structural modulation of the this compound scaffold is a key strategy to achieve this. The piperazine (B1678402) moiety itself is a powerful tool for modulating both pharmacokinetic and pharmacodynamic properties. nih.gov

Key strategies for structural modulation include:

Modifying Piperazine Nitrogens: The two nitrogen atoms in the piperazine ring are readily modified. Attaching different chemical groups can alter the compound's size, shape, and electronic properties, thereby fine-tuning its interaction with a biological target. For example, in the development of H₁-antihistamines, attaching polar substituents to the piperazine nitrogen was a strategy to reduce pKₐ and/or logP, leading to improved selectivity and CNS profiles. nih.gov

Incorporating Heteroatoms: Introducing other atoms like oxygen or sulfur into the piperazine ring (creating morpholine (B109124) or thiomorpholine (B91149) analogs) can significantly alter the molecule's conformation and polarity, which can lead to better target engagement and selectivity. nih.gov

Merging Pharmacophores: A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. A common strategy involves merging the pharmacophore of a known inhibitor with the this compound scaffold. This was demonstrated in the rational design of dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors, where the triazolopyridine scaffold, acting as an ATP mimetic, was combined with other functional groups to create a single molecule that could inhibit both targets. nih.gov

These modulations aim to create a molecule that fits perfectly into the binding site of its target protein, maximizing therapeutic efficacy while minimizing off-target effects.

Development of Targeted Therapeutic Agents and Probe Molecules

The versatility of the this compound scaffold has enabled the development of highly specific therapeutic agents that target key molecules in disease pathways. These targeted agents often offer higher efficacy and fewer side effects compared to less specific treatments.

Examples of targeted agents derived from this scaffold include:

PARP Inhibitors: Novel thiouracil amide compounds incorporating a piperazine moiety have been synthesized and screened for their ability to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. nih.gov Certain derivatives were found to inhibit the catalytic activity of PARP1, enhance its cleavage, and induce apoptosis in human breast cancer cell lines, identifying them as potential new drug candidates for oncology. nih.gov

Dual JAK/HDAC Inhibitors: Researchers have rationally designed triazolopyridine derivatives that act as dual inhibitors of both Janus kinases (JAKs) and histone deacetylases (HDACs), two important targets in cancer therapy. nih.gov By merging pharmacophores, a lead compound was identified that showed potent inhibitory activity against both enzyme families and displayed significant cytotoxicity against cancer cell lines. nih.gov

Autotaxin Inhibitors: As previously mentioned, the clinical candidate GLPG1690 is a potent and selective inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in fibrosis. acs.orgnih.gov

Beyond direct therapeutic use, these molecules can also be developed as "probe molecules." Probes are essential tools used in research to investigate the function of specific proteins or pathways. By possessing high affinity and selectivity for a target, a probe derived from the this compound scaffold can help scientists understand complex biological processes and validate new drug targets.

The Piperazine Moiety as a Privileged Structure in Drug Design

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov The piperazine ring is widely considered a privileged structure. nih.govresearchgate.net Its frequent appearance in clinically used drugs across various therapeutic areas is a testament to its utility. nih.govnih.gov

The characteristics that make the piperazine moiety a privileged scaffold include:

Physicochemical Properties: The piperazine ring's two nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility—a crucial factor for drug absorption and distribution. nih.govresearchgate.net This basicity and hydrophilicity can be fine-tuned to optimize a molecule's pharmacokinetic profile. nih.gov

Synthetic Accessibility: The chemical reactivity of piperazine-based starting materials makes it relatively easy to incorporate this ring into more complex molecules and to add a wide variety of substituents to its nitrogen atoms. nih.govnih.gov

Conformational Flexibility and Scaffolding: The piperazine ring typically adopts a stable "chair" conformation. It can act as a rigid linker or scaffold, holding different pharmacophoric groups in a precise three-dimensional orientation required for optimal interaction with a biological target. nih.gov

Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors. These interactions are often critical for a drug's binding affinity to its target protein. researchgate.net

The this compound framework combines this privileged piperazine core with a pyridine (B92270) ring, another common heterocycle in drug design, creating a versatile platform for developing new therapeutic agents.

Examples in FDA-Approved Drugs Containing Piperazine Cores

The success of the piperazine scaffold is evident in the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this core structure. researchgate.netthieme-connect.com An analysis of drugs approved between 2012 and 2023 revealed that 36 contained a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com

Table 2: Selected FDA-Approved Drugs Containing a Piperazine Core

Drug Name Therapeutic Class Reference
Imatinib Anticancer (Tyrosine Kinase Inhibitor) researchgate.net
Palbociclib Anticancer (CDK4/6 Inhibitor) nih.govresearchgate.net
Venetoclax Anticancer (BCL-2 Inhibitor) nih.govresearchgate.net
Brexpiprazole Antipsychotic (Dopamine D2 Receptor Partial Agonist) nih.gov
Vortioxetine Antidepressant (Serotonin Modulator and Stimulator) nih.gov
Abemaciclib Anticancer (CDK4/6 Inhibitor) nih.govresearchgate.net

These examples underscore the broad applicability of the piperazine scaffold in treating a wide range of diseases, from cancer to psychiatric disorders. nih.govresearchgate.net

Advanced Analytical Methodologies in the Research of 1 2 Pyridin 2 Yl Ethyl Piperazine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 1-(2-(Pyridin-2-yl)ethyl)piperazine from impurities and for quantifying its purity. These techniques are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC-UV, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. When coupled with a Ultraviolet (UV) detector, HPLC-UV provides a robust method for purity assessment. The pyridine (B92270) and piperazine (B1678402) moieties within the molecule contain chromophores that absorb UV light, allowing for sensitive detection. researchgate.net For instance, a reversed-phase HPLC method can be developed to separate the target compound from byproducts and starting materials from its synthesis. nih.gov The purity is often determined by calculating the area percentage of the main peak in the chromatogram. avantorsciences.com

Since this compound can exist as enantiomers if a chiral center is introduced, Chiral HPLC is crucial for their separation and quantification. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The development of effective chiral separation methods is vital in pharmaceutical research, as different enantiomers of a compound can exhibit distinct pharmacological activities. nih.govnih.gov Indirect methods, involving derivatization with a chiral reagent to form diastereomers, can also be employed for separation on a standard achiral column. nih.govjuniperpublishers.com

Table 1: Representative HPLC Conditions for Piperazine Derivatives

ParameterConditionReference
Column Reversed-Phase (e.g., C18) nih.gov
Mobile Phase Acetonitrile (B52724)/Water with buffer (e.g., acetate (B1210297) or phosphate) nih.govsielc.com
Detector UV researchgate.net
Application Purity analysis, impurity profiling nih.govavantorsciences.com
Chiral Separation Chiral Stationary Phase (e.g., polysaccharide-based) nih.govnih.gov

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for its analysis, often after derivatization to increase volatility and thermal stability. GC is particularly useful for detecting and quantifying volatile impurities that may be present in the sample. researchgate.nettsijournals.com The separation in GC is achieved on a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. researchgate.nettsijournals.com An optimized GC-MS method can effectively separate various piperazine-based compounds. rsc.org

Table 2: Typical GC Parameters for Piperazine Analysis

ParameterConditionReference
Column e.g., DB-17 ((50%-Phenyl)-methylpolysiloxane) tsijournals.com
Carrier Gas Helium or Nitrogen researchgate.net
Injector Temperature ~250°C researchgate.net
Detector Temperature ~260°C (FID) researchgate.net
Application Analysis of volatile derivatives and impurities researchgate.nettsijournals.com

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, the ethyl linker, and the piperazine ring. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing crucial data for structural assignment. beilstein-journals.org

Mass Spectrometry (MS, ESI-MS/MS, HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In Electrospray Ionization (ESI), a soft ionization technique, the molecule is typically protonated to form a molecular ion [M+H]⁺, the mass of which is then measured. nih.gov Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions, which provides further structural information. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: Mass Spectrometry Data for Piperazine Derivatives

TechniqueInformation ObtainedReference
ESI-MS Molecular weight ([M+H]⁺) nih.gov
MS/MS Structural fragments for confirmation nih.govnih.gov
HRMS Exact mass and elemental composition researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorptions for C-H bonds (aliphatic and aromatic), C=N and C=C bonds of the pyridine ring, and C-N bonds of the piperazine ring. nih.govnist.govchemicalbook.com The presence and position of these bands can confirm the key functional moieties within the molecular structure. docbrown.info

Radiochemical Synthesis and Application as Positron Emission Tomography (PET) Probes

The development of radiolabeled probes for Positron Emission Tomography (PET) imaging allows for the non-invasive, in vivo study of biological targets and pathways. While direct radiochemical synthesis and application of this compound as a PET probe is not extensively documented in publicly available literature, the structural motifs of a pyridine ring and a piperazine group are common in a multitude of PET radiotracers. The synthesis of such probes typically involves the incorporation of a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the molecule of interest.

Based on established radiolabeling methodologies for analogous compounds containing pyridinyl and piperazine moieties, several strategies could be employed for the synthesis of radiolabeled this compound or its derivatives. These methods generally aim to label the molecule at a position that does not significantly alter its biological activity.

Potential Carbon-11 Labeling Strategies

A common method for ¹¹C-labeling is through N-methylation of amines using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). In the case of this compound, the secondary amine of the piperazine ring presents a suitable site for such a reaction. The synthesis would involve the reaction of a suitable precursor with the ¹¹C-methylating agent.

For instance, the precursor for the N-methylation would be this compound itself. The reaction with [¹¹C]CH₃I or [¹¹C]CH₃OTf would yield [¹¹C]methyl-1-(2-(pyridin-2-yl)ethyl)piperazine. This approach has been successfully applied to various piperazine-containing molecules for PET imaging of targets like the neurokinin-1 (NK1) receptor. nih.gov

PrecursorRadiolabeling AgentProductTypical Radiochemical Yield (Decay-Corrected)Typical Synthesis Time
This compound[¹¹C]CH₃I or [¹¹C]CH₃OTf[¹¹C]Methyl-1-(2-(pyridin-2-yl)ethyl)piperazine40-60%20-30 minutes

Potential Fluorine-18 Labeling Strategies

Fluorine-18 is often a preferred radionuclide due to its longer half-life, which allows for more complex synthesis and longer imaging protocols. A common strategy for ¹⁸F-labeling is nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

One potential approach for labeling a derivative of this compound would be the introduction of a fluoroalkyl group onto the piperazine nitrogen. For example, a precursor such as this compound could be reacted with a tosylated or mesylated fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate, to yield [¹⁸F]fluoroethyl-1-(2-(pyridin-2-yl)ethyl)piperazine.

Another strategy involves the direct radiofluorination of the pyridine ring, although this often requires the presence of an activating group to facilitate nucleophilic aromatic substitution. For example, a nitro or trimethylammonium precursor on the pyridine ring could be displaced by [¹⁸F]fluoride. A one-pot, two-step synthesis method has been reported for the radiosynthesis of [¹⁸F]PARPi, which contains a pyridyl moiety, from a boc-protected nitro-precursor, achieving radiochemical yields of up to 9.6%. nih.gov

PrecursorRadiolabeling StrategyProductTypical Radiochemical Yield (Uncorrected)
This compoundAlkylation with [¹⁸F]fluoroethyl tosylate[¹⁸F]Fluoroethyl-1-(2-(pyridin-2-yl)ethyl)piperazine15-30%
Nitro-substituted pyridinylethylpiperazineNucleophilic aromatic substitution with K[¹⁸F]/K₂₂₂[¹⁸F]Fluoro-1-(2-(pyridin-2-yl)ethyl)piperazine5-15%

Application as Positron Emission Tomography (PET) Probes

Once synthesized and purified, the resulting radiolabeled compound would be evaluated for its potential as a PET probe. This evaluation would involve in vitro autoradiography on tissue sections containing the target of interest to determine binding specificity. Subsequently, in vivo PET imaging studies in animal models would be conducted to assess brain penetration (if targeting the central nervous system), biodistribution, and target engagement.

For example, studies with ¹⁸F-labeled styrylpyridines for imaging amyloid plaques have shown that desirable properties for a brain imaging agent include excellent initial brain penetration and rapid washout from non-target tissues. nih.gov Similarly, the evaluation of ¹⁸F-labeled 2-phenylquinazolin derivatives as PET tracers for CYP1B1 involved assessing their affinity, selectivity, and stability both in vitro and in vivo. nih.gov

The successful development of a radiolabeled version of this compound would depend on its ability to bind with high affinity and specificity to a particular biological target, such as a receptor or enzyme, and to exhibit favorable pharmacokinetic properties for imaging.

Computational and Theoretical Studies on 1 2 Pyridin 2 Yl Ethyl Piperazine and Its Ligands

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands, such as derivatives of 1-(2-(Pyridin-2-yl)ethyl)piperazine, interact with the binding sites of biological targets like proteins and enzymes.

Docking studies on compounds containing the pyridylpiperazine scaffold have been crucial in elucidating their mechanism of action. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been evaluated as urease inhibitors. nih.gov Molecular docking analyses revealed that these compounds fit favorably into the active site of the urease enzyme, with calculated binding energies significantly lower than that of the standard inhibitor, thiourea. nih.gov The interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's active site. nih.govnih.gov

Similarly, docking simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which include a 2-(2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)ethyl) moiety, have been performed against carbonic anhydrase IX (CAIX), a protein target in cancer. nih.gov These studies identified key hydrogen bonding and hydrophobic interactions with residues such as Gln92, Val130, and Trp9, explaining the basis for their inhibitory activity. nih.gov The binding affinities calculated from these simulations often correlate well with experimentally determined inhibitory concentrations (IC50), validating the computational models.

The table below summarizes representative findings from molecular docking studies on various ligands containing the pyridylpiperazine or a similar piperazine-based core structure, highlighting their binding affinity and key interactions with their respective biological targets.

Ligand ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
1-(3-nitropyridin-2-yl)piperazine Derivatives nih.govJack Bean Urease-8.0 to -8.1Not specified
Piperazine-linked 1,8-naphthalimide-arylsulfonyl Derivatives nih.govCarbonic Anhydrase IX (CAIX)-7.39 to -8.61Arg6, Trp9, Asn66, Gln92, Val130
Phenylpiperazine Derivatives nih.govAndrogen Receptor-7.1 to -7.5Hydrogen, electrostatic, and hydrophobic bonds
Pyridylpiperazine Hybrid Derivatives nih.govUrease-6.1 to -8.1Not specified

This table is interactive. Click on the headers to sort the data.

These simulations provide a structural roadmap for designing more potent and selective inhibitors by modifying the ligand structure to enhance interactions with the target protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-target interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein, and the persistence of key interactions.

For derivatives containing the piperazine (B1678402) scaffold, MD simulations have been employed to validate docking results and assess the stability of the predicted binding modes. researchgate.netresearchgate.net Studies on piperazin-1-ylpyridazine derivatives as dCTPase inhibitors, for example, used MD simulations to confirm the stability and conformation of the inhibitor within the enzyme's active site. researchgate.net Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the protein.

These simulations can track the movement of the ligand in the binding pocket, the dynamics of water molecules, and the strength of hydrogen bonds over the simulation period (e.g., 100 nanoseconds). nih.gov The results help to confirm that the ligand remains securely bound in its optimal orientation and that the crucial interactions identified in docking are maintained over time. This provides a more rigorous validation of the proposed binding mechanism.

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. nih.govresearchgate.netijesit.comdergipark.org.tr These methods are used to analyze properties like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and a higher propensity for intramolecular charge transfer, which can be important for biological activity. researchgate.netdergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. dergipark.org.tr It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr For a compound like this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyridine (B92270) and piperazine rings, indicating these are probable sites for hydrogen bonding interactions with a biological target.

The table below explains the significance of key parameters derived from quantum chemical calculations.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for intermolecular interactions. dergipark.org.tr

This table is interactive. Click on the headers to sort the data.

These calculations help to rationalize the observed biological activities and guide the design of new derivatives with enhanced electronic properties for better target interaction.

In Silico Prediction of Pharmacological Activity and Biological Properties (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These computational models assess the drug-likeness and potential pharmacokinetic profile of a compound, helping to identify candidates with a higher probability of success in clinical trials. gjpb.desimulations-plus.comhealthinformaticsjournal.com

For derivatives containing the pyridylpiperazine core, ADMET prediction tools are used to evaluate various physicochemical and pharmacokinetic parameters. nih.gov These parameters are often assessed against established criteria like Lipinski's Rule of Five, which helps predict oral bioavailability. The rules state that a drug-like molecule generally has a molecular weight under 500 Da, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net

Computational tools can predict a wide range of properties, including aqueous solubility, blood-brain barrier (BBB) permeability, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. gjpb.dehealthinformaticsjournal.com For example, ADMET studies on pyridylpiperazine hybrids have predicted high gastrointestinal permeability, an essential characteristic for orally administered drugs. nih.gov

The following table presents typical ADMET properties predicted for compounds containing a piperazine or pyridylpiperazine scaffold, based on various in silico studies.

PropertyPredicted Value/CharacteristicImportance in Drug Discovery
Molecular Weight (MW) < 500 DaAffects absorption and distribution.
LogP < 5Measures lipophilicity; impacts solubility and permeability.
Hydrogen Bond Donors (HBD) < 5Influences binding and membrane permeability.
Hydrogen Bond Acceptors (HBA) < 10Influences binding and solubility.
Topological Polar Surface Area (TPSA) < 140 ŲPredicts cell permeability.
Blood-Brain Barrier (BBB) Permeability Low to HighDetermines if the compound can enter the central nervous system.
Gastrointestinal (GI) Absorption HighPredicts oral bioavailability.
CYP450 Inhibition Non-inhibitorLow potential for drug-drug interactions.

This table is interactive. Click on the headers to sort the data.

These in silico predictions are invaluable for prioritizing which compounds to synthesize and test, saving significant time and resources in the drug development pipeline. gjpb.de

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Enhanced Potency and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel analogs of 1-(2-(Pyridin-2-yl)ethyl)piperazine to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in this regard, guiding the modification of the core scaffold to optimize interactions with specific biological targets. nih.govnih.gov

Key synthetic strategies could involve:

Modification of the Pyridine (B92270) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, hydroxyl groups) at different positions on the pyridine ring can significantly influence the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity. nih.gov

Substitution on the Piperazine (B1678402) Nitrogen: The secondary amine of the piperazine ring offers a prime site for derivatization. Introducing diverse chemical moieties, from simple alkyl chains to more complex aromatic or heterocyclic systems, can profoundly impact the compound's pharmacological profile. SAR studies on other arylpiperazines have shown that such modifications are critical for activity and can dictate the compound's interaction with various receptors and enzymes. nih.govmdpi.com

Alteration of the Ethyl Linker: The two-carbon ethyl chain connecting the pyridine and piperazine rings can also be a target for modification. Altering its length, rigidity, or introducing substituents could refine the spatial orientation of the two heterocyclic systems, which is often critical for optimal target engagement.

A systematic approach, creating a library of analogs based on these modifications, will be essential to delineate the structural requirements for specific biological activities.

Table 1: Potential Modifications for SAR Studies of this compound Analogs

Molecular ScaffoldModification SitePotential SubstituentsDesired Outcome
Pyridine Ring Positions 3, 4, 5, 6-OH, -OCH₃, -NH₂, Halogens (F, Cl, Br)Enhance binding affinity, improve selectivity, modulate electronic properties. nih.gov
Ethyl Linker Chain Length/RigidityShorten/lengthen chain, introduce double bonds or cyclopropyl (B3062369) groupsOptimize spatial orientation of pharmacophores.
Piperazine N-4 Free NitrogenAlkyl chains, benzyl (B1604629) groups, (hetero)aryl rings, acyl groupsModulate lipophilicity, introduce new interaction points, alter target profile. nih.govmdpi.comnih.gov

Exploration of Additional Biological Targets and Therapeutic Areas

The piperazine scaffold is renowned for its promiscuous pharmacology, with derivatives showing efficacy in a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. nih.govtubitak.gov.tr Consequently, a crucial future direction is to screen this compound and its newly synthesized analogs against a wide panel of biological targets.

Potential therapeutic areas for exploration include:

Oncology: Arylpiperazine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.govmdpi.commdpi.com Future work should assess the cytotoxic effects of this compound derivatives against panels of human cancer cells, such as those for prostate, breast, and lung cancer, and investigate potential mechanisms like cell cycle arrest or apoptosis induction. nih.gov

Central Nervous System (CNS) Disorders: The piperazine moiety is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants. researchgate.net Given its ability to cross the blood-brain barrier, this class of compounds should be evaluated for activity at key CNS targets like dopamine (B1211576), serotonin (B10506), and sigma receptors. researchgate.netnih.gov

Neurodegenerative Diseases: Recent studies have suggested that certain piperazine derivatives may offer neuroprotective effects, making them potential leads for conditions like Alzheimer's disease. nih.gov Investigating the potential of this compound analogs to modulate pathways involved in neurodegeneration, such as TRPC6 channels, is a promising research avenue. nih.gov

Antimicrobial and Antiviral Activity: Various heterocyclic compounds incorporating piperazine or pyridine have shown potential as antibacterial, antifungal, or antiviral agents. mdpi.comresearchgate.net Broad-spectrum screening against pathogenic microbes and viruses could uncover novel anti-infective properties.

Table 2: Potential Biological Targets for Pyridinyl-ethyl-piperazine Scaffolds

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology Kinases, Bcl-2 family proteins, TopoisomerasesPiperazine derivatives are known kinase inhibitors and can induce apoptosis. researchgate.netmdpi.com
CNS Disorders Dopamine Receptors, Serotonin Receptors, Sigma ReceptorsArylpiperazine core is common in many CNS drugs. researchgate.netnih.gov
Neurodegeneration TRPC6 channels, enzymes involved in amyloid pathologyPiperazine derivatives have shown neuroprotective potential. nih.gov
Infectious Diseases Bacterial and viral enzymes, cell entry mechanismsPiperazine and pyridine are common scaffolds in anti-infective agents. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery process and gain deeper insights into the mechanisms of action, future research on this compound must integrate advanced computational and experimental techniques.

Computational Modeling: In silico methods are invaluable for prioritizing synthetic efforts and understanding molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of synthesized analogs with their biological activity, thereby predicting the potency of novel, unsynthesized compounds. wu.ac.thnih.gov

Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of specific protein targets. This helps to rationalize observed SAR and guide the design of analogs with improved binding. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding interactions predicted by docking. nih.govijpsdronline.com

Advanced Experimental Methodologies: High-throughput and high-content screening methods can enable the rapid evaluation of compound libraries against diverse biological targets. Techniques such as X-ray crystallography of ligand-protein complexes can provide definitive atomic-level details of binding interactions, offering a blueprint for structure-based drug design.

Table 3: Methodologies for Accelerating Drug Discovery

MethodologyApplicationBenefit
QSAR Predict activity of new analogsPrioritizes synthesis of the most promising compounds. wu.ac.th
Molecular Docking Elucidate binding modes with target proteinsGuides rational design of more potent and selective ligands. nih.gov
MD Simulations Assess stability of ligand-protein interactionsValidates docking poses and provides insight into complex dynamics. nih.gov
High-Throughput Screening Rapidly test libraries against many targetsFacilitates the discovery of novel biological activities.
X-ray Crystallography Determine 3D structure of ligand-target complexProvides a definitive basis for structure-based drug design.

Translation of Preclinical Findings to Clinical Development

A significant gap in the current knowledge is the lack of preclinical data for this compound. For any promising analog to progress towards clinical application, a rigorous preclinical evaluation is mandatory. This involves comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies. mdpi.comlongdom.org

Pharmacokinetic (ADME) Profiling: The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and oral bioavailability. researchgate.netnih.gov Future research must characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead compounds. This includes assessing metabolic stability using liver microsomes, determining plasma protein binding, and evaluating their ability to permeate biological membranes.

Pharmacodynamic Studies: In vivo pharmacodynamic studies in relevant animal models of disease are necessary to establish a dose-response relationship and confirm that the compound engages its target and produces the desired therapeutic effect in a living system. phcogj.com

Toxicology Assessment: Early-stage toxicity screening is essential to identify potential liabilities. This includes in vitro cytotoxicity assays against non-cancerous cell lines and preliminary in vivo toxicity studies in animal models to establish a safety profile.

The successful translation from a preclinical candidate to a clinical drug is a complex, multi-stage process. For compounds like this compound and its derivatives, systematically generating this preclinical data package is a critical and necessary future direction. nih.govnih.gov

Table 4: Key Parameters for Preclinical Evaluation

Study TypeKey ParametersPurpose
Pharmacokinetics (PK) Bioavailability, Half-life (t½), Volume of distribution (Vd), Clearance (CL)To understand how the body processes the compound. longdom.org
Pharmacodynamics (PD) Efficacy in animal models, Target engagement biomarkers, Dose-response relationshipTo confirm the compound has the desired biological effect in vivo. phcogj.com
Toxicology In vitro cytotoxicity, Acute in vivo toxicityTo assess the preliminary safety profile of the compound.

Addressing Research Gaps and Unexplored Bioactivities

The current body of scientific literature on this compound is sparse, presenting a clear research gap but also a significant opportunity. The full biological potential of this specific chemical entity remains largely unexplored. Future research should be strategically designed to fill these knowledge gaps.

Key research gaps include:

Lack of Broad Biological Screening: The compound has not been systematically evaluated against a diverse range of therapeutic targets. A comprehensive screening campaign is the first step to uncovering its primary and any secondary pharmacological activities.

Absence of SAR Data: Without the synthesis and testing of a series of related analogs, no clear structure-activity relationships can be established, hindering any rational optimization efforts.

No Public Preclinical Data: There is a complete absence of published data on the pharmacokinetic, pharmacodynamic, or toxicological properties of the compound, which is a fundamental barrier to any further development.

Addressing these gaps requires a concerted effort beginning with fundamental discovery research. The strategies outlined in the preceding sections—synthesis of analog libraries, broad biological screening, computational modeling, and preclinical characterization—provide a comprehensive roadmap for systematically exploring the bioactivity of the this compound scaffold. By pursuing these research directions, the scientific community can unlock the potential of this and related compounds, paving the way for the development of novel therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperazine derivatives to ensure purity and structural fidelity?

Methodological Answer: Synthesis optimization involves using elemental analysis and spectral techniques (e.g., IR, HNMR) to confirm structural integrity. For example, cyclization reactions with 1,2-dichloroethane or reduction of pyrazine derivatives are common routes. Beta-cyclodextrin modifications can reduce toxicity but may require post-synthetic purification via column chromatography to isolate active isomers . Reaction conditions (solvent, temperature, catalyst) should be systematically varied, and intermediates characterized by GC-MS or HPLC to monitor purity .

Q. What in vitro assays are suitable for preliminary screening of local anesthetic activity in piperazine derivatives?

Methodological Answer: Infiltration anesthesia models in rodents are standard for evaluating local anesthetic efficacy. Researchers should measure latency periods (time to pain response) and compare dose-response curves against controls like lidocaine. Data interpretation must account for structural variations; for instance, phenyl-propionic or phenoxyethyl radicals in sulfur-containing derivatives enhance activity . Parallel cytotoxicity assays (e.g., MTT on fibroblast lines) are critical to identify safety margins .

Advanced Research Questions

Q. How should researchers resolve contradictions between reduced biological activity and enhanced safety in beta-cyclodextrin-modified piperazine derivatives?

Methodological Answer: Comparative SAR studies are essential. For example, beta-cyclodextrin inclusion complexes may sterically hinder receptor binding, reducing activity. Researchers should quantify trade-offs using in vitro binding assays (e.g., calcium channel blockade) paired with in vivo toxicity profiling (LD50 determination). Molecular docking can predict steric clashes, while pharmacokinetic studies (e.g., plasma half-life) may reveal improved metabolic stability .

Q. Which quantum chemical parameters from DFT studies are critical for predicting reactivity in piperazine-based drug design?

Methodological Answer: HOMO-LUMO gaps (predicting electron transfer), Molecular Electrostatic Potential (MESP) surfaces (identifying nucleophilic/electrophilic sites), and Natural Bond Orbital (NBO) analysis (charge distribution) are key. For 1,4-dinitrosopiperazine-2-carboxylic acid, MESP maps highlight nitro groups as electron-deficient regions, guiding derivatization for targeted interactions . Vibrational frequency analysis (IR/Raman) validates computational models against experimental spectra .

Q. What strategies mitigate HEPES buffer interference in binding assays of piperazine-containing ligands?

Methodological Answer: HEPES (a piperazine derivative) competes with ligands for binding sites like Glu14. To minimize interference:

  • Use lower buffer concentrations (≤10 mM) or alternative buffers (e.g., Tris).
  • Perform competitive binding assays with increasing HEPES concentrations to quantify IC50 shifts.
  • Employ computational free-energy calculations (e.g., MM/GBSA) to adjust for buffer-ligand competition .

Q. How does pH influence the efficacy of piperazine derivatives as transepithelial permeation enhancers?

Methodological Answer: Piperazine derivatives exhibit optimal permeation enhancement at pH 9.2–9.6, balancing ionization and membrane interaction. Researchers should pre-adjust solution pH and validate using Caco-2 monolayers (transepithelial electrical resistance, TEER). Cytotoxicity must be assessed via LDH release assays, as alkaline pH alone can disrupt epithelial integrity. Derivatives with pKa near 9.5 (e.g., 1-(2-fluorophenyl)piperazine) show enhanced paracellular transport without cytotoxicity .

Q. What crystallographic techniques elucidate thermal stability in piperazine inclusion complexes?

Methodological Answer: Single-crystal X-ray diffraction identifies supramolecular interactions (H-bonding, π-π stacking) that stabilize complexes. Hirshfeld surface analysis quantifies intermolecular contacts, while thermogravimetric analysis (TGA) measures decomposition temperatures. For CO2-capture applications, dynamic vapor sorption (DVS) assesses stability under humidity .

Q. How can QSAR models improve the design of piperazine derivatives as renin inhibitors?

Methodological Answer: Build QSAR models using descriptors like logP, polar surface area, and IC50 values (transformed to logM). For keto-piperazine derivatives, 3D-QSAR (CoMFA/CoMSIA) identifies steric and electrostatic fields enhancing renin binding. Validate models with leave-one-out cross-validation and external test sets. Substituents at the 3-position of pyridine rings often correlate with potency .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-validate computational predictions (e.g., docking) with experimental IC50/Kd values. Discrepancies may arise from protonation state errors or solvent effects .
  • Structural Modifications : Introduce bioisosteres (e.g., replacing pyridine with thiazole) to balance activity and toxicity. Beta-cyclodextrin conjugates require pharmacokinetic studies to assess bioavailability trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.